3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

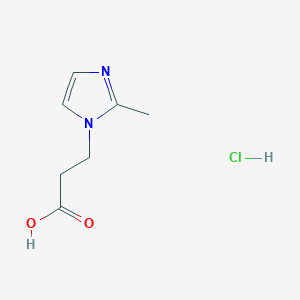

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established principles for naming heterocyclic carboxylic acid salts. The parent compound, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, contains an imidazole ring system substituted at the 1-position with a propanoic acid chain and bearing a methyl group at the 2-position of the imidazole ring. The hydrochloride designation indicates the presence of hydrochloric acid as the counterion, forming a salt with the basic nitrogen atom of the imidazole system.

The Chemical Abstracts Service registry number for this compound is 1052530-15-0, which provides a unique identifier for this specific molecular entity in chemical databases and literature. This registry number distinguishes it from closely related structural isomers, such as the 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride analog, which bears the registry number 1214028-80-4. The systematic assignment of these registry numbers reflects the importance of precise structural identification in heterocyclic chemistry, where positional isomerism can lead to significantly different chemical and biological properties.

The compound also carries the Molecular Design Limited database number MFCD05884965, providing additional cataloging consistency across chemical information systems. This multi-layered identification system ensures accurate communication of structural information across research communities and commercial applications.

Molecular Formula and Structural Isomerism Considerations

The molecular formula of this compound is C₇H₁₁ClN₂O₂, reflecting the composition of the base molecule plus the associated hydrochloric acid. This formula indicates the presence of seven carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight is 190.63 grams per mole, which distinguishes it from the free acid form that has a molecular weight of 154.17 grams per mole.

The structural representation using Simplified Molecular Input Line Entry System notation is O=C(O)CCN1C=CN=C1C.[H]Cl, which clearly delineates the carboxylic acid functionality, the propyl linker, and the 2-methylimidazole moiety, along with the associated hydrochloric acid. This notation format provides an unambiguous representation of the molecular connectivity and facilitates computational analysis and database searching.

Table 1: Comparative Analysis of Related Structural Isomers

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Positional Difference |

|---|---|---|---|---|

| 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | 24647-62-9 | C₇H₁₀N₂O₂ | 154.17 | Base compound |

| This compound | 1052530-15-0 | C₇H₁₁ClN₂O₂ | 190.63 | Hydrochloride salt |

| 2-(2-methyl-1H-imidazol-1-yl)propanoic acid | 782414-84-0 | C₇H₁₀N₂O₂ | 154.17 | Carbon chain attachment position |

| 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride | 1214028-80-4 | C₇H₁₁ClN₂O₂ | 190.63 | Carbon chain attachment position |

The structural isomerism evident in this compound family highlights the importance of precise nomenclature in distinguishing between positional isomers. The difference between the 2- and 3-position attachment of the imidazole ring to the propanoic acid chain represents a fundamental structural variation that can influence molecular properties, reactivity patterns, and potential biological activities.

Salt Formation Rationale: Protonation Sites and Counterion Interactions

The formation of the hydrochloride salt of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid involves protonation at the nitrogen atom of the imidazole ring system. Imidazole compounds typically exhibit basic properties with pKₐ values around 7.0, making them susceptible to protonation under acidic conditions. Research on imidazole protonation has demonstrated that the singly deprotonated imidazole group behaves as a weak base, with protonation state flexibility at physiological conditions.

The protonation behavior of imidazole systems has been extensively studied using neutron scattering experiments and molecular dynamics simulations. Upon protonation, imidazole undergoes significant reorganization in its hydration pattern, changing from one hydrogen-bond donor and one hydrogen-bond acceptor group in the neutral state to two hydrogen-bond donor groups in the protonated imidazolium form. This structural transformation directly impacts the salt formation process and the stability of the resulting hydrochloride complex.

Table 2: Protonation Characteristics of Imidazole-Containing Compounds

| Compound Type | Typical pKₐ Range | Protonation Site | Structural Changes Upon Protonation |

|---|---|---|---|

| Unsubstituted imidazole | 6.8-7.2 | N₁ or N₃ | Symmetrization of ring bonds |

| 2-methylimidazole | 7.5-7.9 | N₁ or N₃ | Enhanced basicity due to electron donation |

| Imidazole-propanoic acid derivatives | 6.5-8.0 | Imidazole nitrogen | Electrostatic stabilization with carboxylate |

The chloride counterion in the hydrochloride salt provides charge neutralization for the protonated imidazolium system. The formation of this salt enhances the compound's stability, solubility characteristics, and handling properties compared to the free base form. Crystallographic studies of similar imidazolium salts have revealed that protonation leads to symmetrization of the imidazole ring, with bond distances becoming more equivalent and reflecting increased aromatic character.

The electronic changes accompanying salt formation involve redistribution of electron density within the imidazole ring system. Computational studies using nucleus-independent chemical shift calculations have demonstrated that protonated imidazolium species exhibit higher aromatic character compared to their neutral counterparts. This increased aromaticity contributes to the stability of the salt form and influences the compound's chemical reactivity patterns.

Properties

IUPAC Name |

3-(2-methylimidazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-6-8-3-5-9(6)4-2-7(10)11;/h3,5H,2,4H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFGKOZPPTVIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation Step

The key step is the N-alkylation of 2-methylimidazole with an alkylating agent bearing a protected carboxyl group, such as tert-butyl chloroacetate or trimethylene carbonate.

Using tert-butyl chloroacetate :

2-methylimidazole reacts with tert-butyl chloroacetate in the presence of potassium carbonate (K2CO3) in refluxing ethyl acetate. This reaction proceeds over approximately 10 hours, yielding the tert-butyl ester intermediate in about 75% yield. The reaction is monitored by TLC and involves extraction and purification steps to isolate the ester as an off-white solid.

This method avoids the use of expensive catalysts and harsh aqueous hydrolysis steps, making it practical for scale-up.Using trimethylene carbonate :

An alternative approach involves refluxing 2-methylimidazole with trimethylene carbonate in toluene for 5 hours. This reaction yields 3-(2-methyl-1H-imidazol-1-yl)propan-1-ol, which can be further oxidized or converted to the acid. The yield reported is approximately 76%.

Ester Cleavage and Acid Formation

Non-aqueous cleavage with titanium tetrachloride (TiCl4) :

The tert-butyl ester intermediate is treated with TiCl4 in dichloromethane at low temperature (-15 to 0 °C). This facilitates cleavage of the tert-butyl ester without aqueous hydrolysis, which is advantageous to avoid water evaporation and environmental concerns.

Quenching with isopropyl alcohol produces the free acid as the hydrochloride salt, as the HCl generated during cleavage is trapped by the imidazole nitrogen. This step yields the hydrochloride salt in about 83% yield.Aqueous hydrolysis (less preferred) :

Earlier methods involved hydrolysis of esters in aqueous acidic media (e.g., 10% HCl), but these are less efficient and generate more waste, making them less suitable for large-scale synthesis.

Formation of Hydrochloride Salt

The hydrochloride salt is formed in situ during the ester cleavage step with TiCl4 or by treatment of the free acid with hydrochloric acid. The salt form improves the compound's stability and handling properties.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-alkylation with tert-butyl chloroacetate | 2-methylimidazole, K2CO3, ethyl acetate, reflux 10 h | 75 | Avoids expensive catalysts, practical scale-up |

| N-alkylation with trimethylene carbonate | 2-methylimidazole, toluene, reflux 5 h | 76 | Produces propanol intermediate |

| Ester cleavage to acid (non-aqueous) | TiCl4, dichloromethane, low temp (-15 to 0 °C), quench with i-PrOH | 83 | Avoids aqueous hydrolysis, forms HCl salt in situ |

| Ester hydrolysis (aqueous, older method) | 10% HCl, reflux | Variable | Less efficient, environmental concerns |

| Hydrochloride salt formation | In situ during cleavage or by HCl treatment | High | Improves stability and isolation |

Research Findings and Practical Considerations

The non-aqueous cleavage method using TiCl4 is superior for industrial and large-scale synthesis due to higher yields, fewer purification steps, and environmental benefits by avoiding aqueous waste streams.

The choice of alkylating agent affects cost and efficiency. tert-Butyl chloroacetate is preferred over tert-butyl bromoacetate due to lower cost and comparable reactivity.

The reaction conditions such as temperature control during TiCl4 cleavage are critical to maximize yield and purity.

The hydrochloride salt form is stable and suitable for further pharmaceutical development.

Alternative routes involving benzyl esters or methyl esters require additional steps like debenzylation or hydrolysis, increasing complexity and reducing overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride with six analogs, highlighting key structural and physicochemical differences:

Key Findings and Differences

Substituent Effects on Physicochemical Properties

- Bulkier substituents (e.g., trifluoromethyl in 14b ) increase molecular weight and hydrophobicity, lowering aqueous solubility but improving metabolic stability.

Functional Group Modifications :

- The carboxylic acid group in the target compound contrasts with the ester in the dihydrochloride salt ( ), which may alter bioavailability and hydrolysis rates.

- The tetrazole and chlorotrityl groups in compound 9 introduce aromaticity and protective capabilities, making it useful in solid-phase peptide synthesis.

- Biological Activity: Ronacaleret Hydrochloride demonstrates therapeutic specificity for osteoporosis, unlike the target compound, which lacks reported clinical applications.

Commercial and Research Relevance

- Availability : The target compound and its analogs (e.g., ) are marketed for research, with prices varying by supplier (e.g., Accela offers bulk R&D quantities ).

- Applications: Simple imidazole-propanoic acids (e.g., target compound) serve as intermediates for metal-organic frameworks or enzyme inhibitors. Complex derivatives (e.g., 14b , Ronacaleret ) are tailored for specific biological targets, highlighting the importance of functional group diversity.

Biological Activity

3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride, often referred to as a derivative of imidazole, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a carboxylic acid group and an imidazole ring, which are significant for various biochemical interactions. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₇H₁₀N₂O₂·HCl. The presence of the imidazole ring allows for hydrogen bonding and interaction with biological targets, making it a versatile compound for research and development.

Research indicates that this compound may function as a modulator in several biochemical pathways, particularly involving neurotransmitter systems. Its structural similarity to amino acids suggests potential interactions with protein targets, although detailed biological assays are necessary to elucidate these effects fully.

Pharmacological Applications

Case Studies

A study involving the use of imidazole derivatives highlighted their protective effects on ischemically stressed myocardium. The administration of such compounds showed a reduction in potassium and lactate release during reperfusion, indicating a potential for cardioprotective applications .

Comparative Studies

To better understand the unique properties of this compound, comparative studies with structurally similar compounds have been conducted:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(1H-imidazol-1-yl)propanoic acid | C₆H₈N₂O₂ | Lacks the methyl group on the imidazole ring |

| 2-Methylpropanoic acid | C₅H₁₀O₂ | A simple branched-chain carboxylic acid |

| 4-Methylimidazole | C₇H₉N₂ | A derivative of imidazole with different positioning |

These comparisons reveal that while many compounds share structural similarities with this compound, its unique arrangement of functional groups may confer distinct biochemical interactions and therapeutic potentials.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride, and what are their key challenges?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated route involves reacting 3-bromopropanoic acid derivatives with 2-methylimidazole under basic conditions. Challenges include regioselectivity (substitution at N-1 vs. N-3 of the imidazole ring) and byproduct formation due to competing reactions. For example, substituting methimazole (1-methylimidazole-2-thiol) with 3-bromopropanoic acid under controlled pH yields the target compound, but competing substitutions on sulfur or nitrogen require careful optimization .

- Data : Typical yields range from 40–65%, depending on reaction conditions (e.g., solvent polarity, temperature).

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key features should researchers prioritize?

- Methodology :

- NMR : ¹H NMR should show distinct signals for the imidazole protons (δ 6.8–7.2 ppm), methyl group (δ 2.3–2.5 ppm), and propanoic acid backbone (δ 2.8–3.2 ppm for CH₂ groups). ¹³C NMR confirms the carboxylic acid carbonyl (δ 170–175 ppm) and imidazole carbons (δ 120–140 ppm) .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 201.1 (free acid) and 237.6 (hydrochloride salt).

- IR : Strong absorption bands for C=O (1700–1720 cm⁻¹) and N-H (imidazole, ~3100 cm⁻¹) .

Q. What biological activities have been reported for structurally related imidazole-propanoic acid derivatives?

- Methodology : In vitro studies on analogous compounds (e.g., 2-hydrazinylimidazole derivatives) demonstrate antimicrobial and anticancer properties. Assays include MIC (minimum inhibitory concentration) testing against E. coli and S. aureus and MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Key Findings : Derivatives with electron-withdrawing groups on the imidazole ring show enhanced activity, with IC₅₀ values ranging from 10–50 μM in cancer models .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

- Methodology : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict feasible intermediates and transition states. For example, ICReDD’s approach combines quantum calculations with experimental data to identify optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .

- Case Study : Computational modeling of the nucleophilic substitution mechanism can clarify regioselectivity trends, guiding solvent selection (e.g., DMF vs. THF) to favor N-1 substitution .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodology :

- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.

- Structural Confirmation : Ensure compound purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography or chiral chromatography .

- Meta-Analysis : Cross-reference data from PubChem or EPA DSSTox to identify outliers due to impurities or assay conditions .

Q. How do structural modifications at the imidazole ring affect physicochemical properties?

- Methodology :

- LogP Analysis : Introduce substituents (e.g., methyl, halogens) to modulate hydrophobicity. For example, adding a methyl group increases logP by ~0.5 units, enhancing membrane permeability .

- pKa Prediction : Computational tools (e.g., ACD/pKa) estimate the imidazole N-H pKa (~7.0) and carboxylic acid pKa (~4.5), critical for bioavailability .

- Data : Derivatives with 4-nitroimidazole moieties show improved solubility in aqueous buffers (up to 2.5 mg/mL) compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.